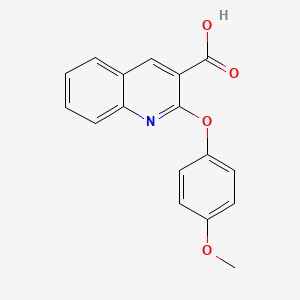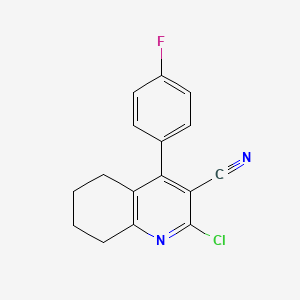
Theophylline, 8-chloro-7-(3-hydroxybutyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 8-chlorotheophylline involves the chlorination of theophylline. The reaction typically uses chlorine gas or other chlorinating agents under controlled conditions to introduce the chlorine atom at the 8th position of the theophylline molecule. Industrial production methods often involve large-scale chlorination processes, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
8-chlorotheophylline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the chlorine atom or other functional groups in the molecule.
Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Applications De Recherche Scientifique
8-chlorotheophylline has several scientific research applications:
Mécanisme D'action
8-chlorotheophylline exerts its effects by blocking adenosine receptors, particularly the adenosine receptor A2a. Adenosine typically causes a decrease in neuronal firing, so blocking these receptors results in increased neuronal activity and stimulation. This mechanism helps counteract the drowsiness caused by diphenhydramine in the combination drug dimenhydrinate .
Comparaison Avec Des Composés Similaires
8-chlorotheophylline is similar to other xanthine derivatives such as:
Theophylline: Used to treat asthma and chronic obstructive pulmonary disease (COPD) by relaxing bronchial smooth muscles.
Theobromine: Found in chocolate, it has mild stimulant effects and is used for its bronchodilator properties. The uniqueness of 8-chlorotheophylline lies in its specific use in combination with diphenhydramine to counteract drowsiness while preventing nausea, a property not shared by the other xanthine derivatives.
Propriétés
Numéro CAS |
21622-65-1 |
|---|---|
Formule moléculaire |
C11H15ClN4O3 |
Poids moléculaire |
286.71 g/mol |
Nom IUPAC |
8-chloro-7-(3-hydroxybutyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C11H15ClN4O3/c1-6(17)4-5-16-7-8(13-10(16)12)14(2)11(19)15(3)9(7)18/h6,17H,4-5H2,1-3H3 |
Clé InChI |
BTURTIRALKUSAI-UHFFFAOYSA-N |
SMILES canonique |
CC(CCN1C2=C(N=C1Cl)N(C(=O)N(C2=O)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![6-Chloro-2-(((4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B11838868.png)
![4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-](/img/structure/B11838869.png)
![3-(3,4,5-Trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11838884.png)

![2-(6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1-phenylethan-1-one](/img/structure/B11838911.png)

